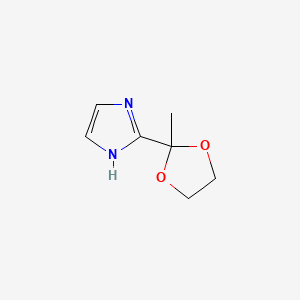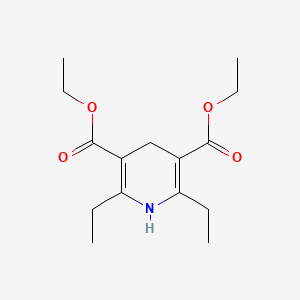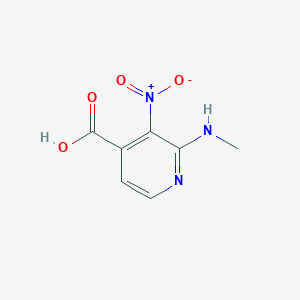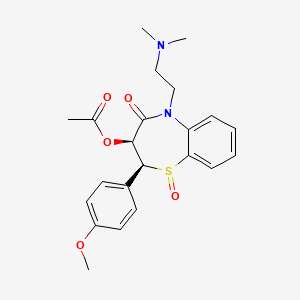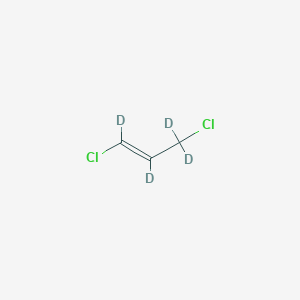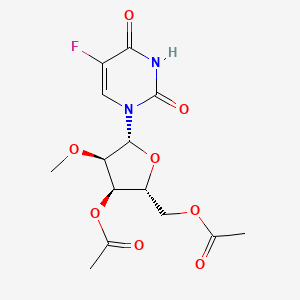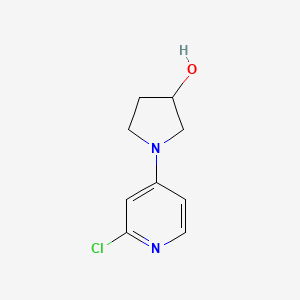
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol
Overview
Description
“1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is a chemical compound with the IUPAC name 1-(2-chloropyridin-3-yl)pyrrolidin-3-ol . It has a molecular weight of 199.64 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” were not found, pyrrolidine, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is 1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
“1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol” is a solid at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Application in Food Science
- Scientific Field : Food Science
- Summary of Application : The compound is used to understand the effect on the optical parameters and internal quality of ‘Xuxiang’ kiwifruits during growth .
- Methods of Application : ‘Xuxiang’ kiwifruits were treated with 0, 10, and 20 mg/L solutions of the compound. The absorption coefficient (μa) and reduced scattering coefficient (μs’) were measured using a single integrating sphere system (950–1 650 nm). The internal quality indices, such as soluble solid content (SSC), moisture content, and firmness, were also measured .
- Results or Outcomes : The compound reduced the firmness and increased the moisture content, but had no significant effect on the SSC of kiwifruits. It led to changes in the optical parameters of kiwifruits. The PLSR model based on μa had the best prediction effect on the SSC and moisture content with correlation coefficient of prediction (Rp) of 0.709 and 0.790 and root mean square error of prediction (RMSEP) of 0.579% and 0.408%, respectively .
Application in Organic Synthesis
- Scientific Field : Organic Synthesis
- Summary of Application : The compound is used in the synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles .
- Methods of Application : The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Drug Discovery
- Scientific Field : Drug Discovery
- Summary of Application : The compound is used as a versatile scaffold for novel biologically active compounds .
- Methods of Application : The compound is used in the synthesis of various bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : The compound has been found to be effective in obtaining compounds for the treatment of human diseases .
Application in Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : The compound is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
- Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application in Selective Androgen Receptor Modulators
- Scientific Field : Medicinal Chemistry
- Summary of Application : The compound is used in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) .
- Methods of Application : The compound is used to optimize the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Spectral Technology
- Scientific Field : Food Science
- Summary of Application : The compound is used to understand the effect of 1-(2-chloropyridin-4-yl)-3-phenylurea (CPPU) on the optical parameters and internal quality of ‘Xuxiang’ kiwifruit during growth .
- Methods of Application : ‘Xuxiang’ kiwifruits treated with 0, 10, and 20 mg/L CPPU solutions were measured for absorption coefficient μa and reduced scattering coefficient μs’ using a single integrating sphere system (950–1 650 nm). The internal quality indices, such as soluble solid content (SSC), moisture content, and firmness, were also measured .
- Results or Outcomes : CPPU reduced the firmness and increased the moisture content, but had no significant effect on the SSC of kiwifruits. CPPU led to changes in the optical parameters of kiwifruits. The PLSR model based on μa had the best prediction effect on the SSC and moisture content with correlation coefficient of prediction (Rp) of 0.709 and 0.790 and root mean square error of prediction (RMSEP) of 0.579% and 0.408%, respectively .
Safety And Hazards
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-7(1-3-11-9)12-4-2-8(13)6-12/h1,3,5,8,13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOQIXBIKNJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



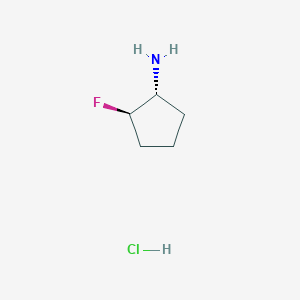
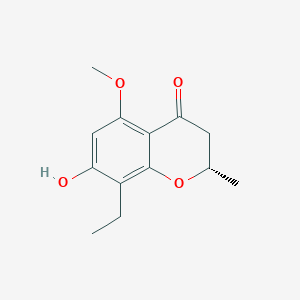
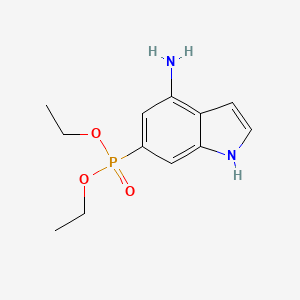
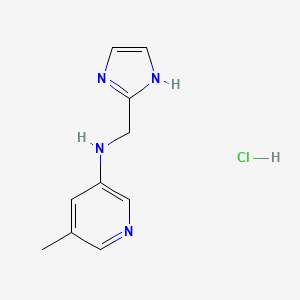
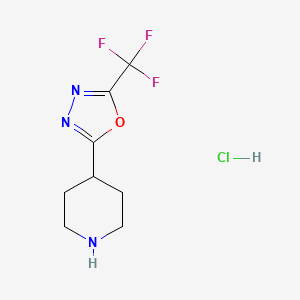

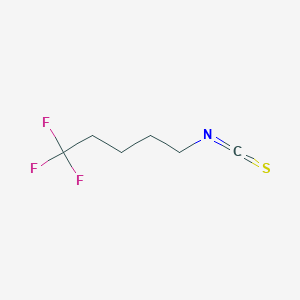
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)
